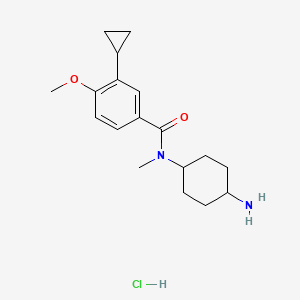

![molecular formula C28H27N3 B2566473 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-65-1](/img/structure/B2566473.png)

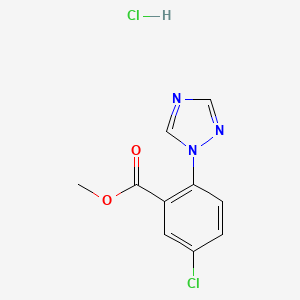

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of pyrazoloquinolines and is known to exhibit potent biological activities.

Applications De Recherche Scientifique

Electroluminescent Materials

One significant application of the pyrazolo[3,4-b]quinoline derivatives is in the development of luminophores for electroluminescent devices. These compounds have been identified for their potential use in light-emitting diodes (LEDs) due to their efficient organic fluorescent characteristics. This application is crucial for advancing technology in display and lighting systems, indicating the compound's importance in material science and engineering (Chaczatrian et al., 2004).

Organic Synthesis

The compound and its derivatives are utilized in organic synthesis, demonstrating versatility in chemoselective multicomponent protocols. These protocols enable the synthesis of complex heterocyclic compounds, which are valuable in various chemical and pharmaceutical research applications. The ability to tune reaction conditions for desired outcomes highlights the compound's role in facilitating advancements in synthetic chemistry (Chebanov et al., 2008).

Fluorescence Quenching Studies

Investigations into the fluorescence quenching mechanisms of pyrazolo[3,4-b]quinoline derivatives have revealed their interaction with different chemical agents. This research is pertinent to understanding the photophysical properties of these compounds and their potential applications in sensors and molecular probes. The reversible quenching process in the presence of protic acid suggests applications in chemical sensing and environmental monitoring (Mu et al., 2010).

Green Chemistry Applications

The compound's derivatives have been synthesized using environmentally friendly protocols, contributing to the field of green chemistry. These methods emphasize atom economy, waste reduction, and the avoidance of toxic solvents, aligning with the principles of sustainable development in chemical research (Rajesh et al., 2011).

Photovoltaic Properties

Studies on the photovoltaic properties of pyrazoloquinoline derivatives have identified their potential use in organic-inorganic photodiode fabrication. This research is integral to the development of solar energy technologies, showcasing the compound's role in enhancing the efficiency and effectiveness of photovoltaic devices (Zeyada et al., 2016).

Mécanisme D'action

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a broad spectrum of bio-responses, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities .

Mode of Action

Quinolones, a class of compounds to which this compound belongs, are known to work by expressing ternary enzyme-dna complexes, which limit bacterial dna repair and rna transcription .

Biochemical Pathways

Quinolones are known to affect the dna gyrase and topoisomerase enzymes, which are crucial for bacterial dna replication .

Pharmacokinetics

Quinolone derivatives are generally known for their broad-spectrum antibiotic activity and are typically used to treat acute, uncomplicated infections .

Result of Action

Quinolone derivatives are known to have a broad spectrum of bio-responses, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3/c1-5-19-11-16-25-23(17-19)27-24(18-29-25)26(20-9-7-6-8-10-20)30-31(27)22-14-12-21(13-15-22)28(2,3)4/h6-18H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSHESZZMYETLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

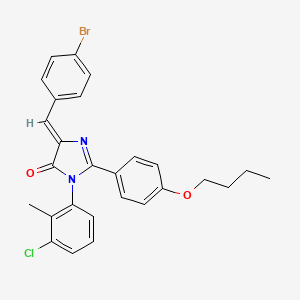

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2566393.png)

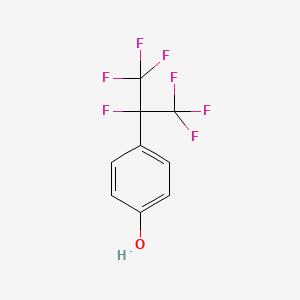

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide](/img/structure/B2566394.png)

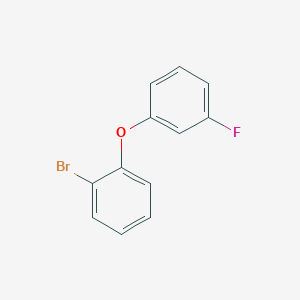

![4-(3,4-Dimethylphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2566397.png)

![3-(2,4-dimethylanilino)-2-[(2,4-dimethylphenyl)carbamoyl]-N-methyl-3-oxopropan-1-imine oxide](/img/structure/B2566401.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566406.png)

![[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B2566408.png)